Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate
Description
Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is an ester derivative featuring a 3-methoxyphenyl group attached to a substituted oxobutanoate backbone. Its structure includes a ketone group at position 4 and a methyl substituent at position 3, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The methoxy group enhances solubility and influences electronic properties, while the ester functionality contributes to reactivity in hydrolysis or coupling reactions .
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(7-12(14)17-3)13(15)10-5-4-6-11(8-10)16-2/h4-6,8-9H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTUVHAHYFSNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification from Corresponding Acid
A common route involves esterifying the corresponding 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid with methanol under acidic conditions.
Procedure:
The acid precursor is dissolved in absolute methanol, and a catalytic amount of concentrated sulfuric acid is added to promote esterification. The mixture is refluxed under inert atmosphere for several hours. Upon completion, the reaction mixture is neutralized, and the ester is extracted and purified.Reported Yields:
Yields of 80-85% are typical for similar compounds under optimized conditions, indicating efficient conversion (analogous to ethyl ester syntheses reported for related compounds).
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid + MeOH + H2SO4 | Formation of methyl ester |
| 2 | Reflux for 4-6 hours | Esterification reaction proceeds |
| 3 | Neutralization and extraction | Isolation of methyl ester |
Metal-Catalyzed Carbonylation and Hydrogenation
While no direct patent or literature describes the exact synthesis of this compound, related ketoesters such as methyl 4-oxobutanoate are prepared via palladium-catalyzed carbonylation of acrolein in methanol under CO pressure, followed by selective hydrogenation.
- Catalysts: 5% Pd/C with acid co-catalysts such as HCl and triphenylarsine
- Conditions: Elevated temperature (~115°C), high CO pressure (up to 2700 psi)
- Yields: Up to 77.5% methyl 4-oxobutyrate from acrolein
This method could be adapted for substituted phenyl derivatives by starting from appropriately substituted acrolein precursors or via subsequent functional group transformations.
Silver-Catalyzed Radical Umpolung Cross-Coupling
Recent advances in silver-catalyzed radical cross-coupling provide a versatile method to construct tricarbonyl compounds, which are structurally related to ketoesters. This method involves:
- Substrates: Silyl enol ethers and aryl halides
- Catalyst: Silver(I) salts (Ag2O preferred)
- Solvents: 1,4-dioxane or MeCN under ambient temperature and inert atmosphere
- Oxidant: Molecular oxygen essential for reaction progress
This approach allows the coupling of aryl groups with ketoester frameworks, potentially enabling the synthesis of this compound by coupling a 3-methoxyphenyl precursor with a methyl 4-oxobutanoate derivative.
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Catalyst | Ag2O (20 mol%) | Superior to other silver salts |
| Solvent | 1,4-Dioxane | Higher yields than MeCN |
| Temperature | Ambient | Mild conditions |
| Atmosphere | Argon with molecular oxygen | Oxygen essential for yield |
| Reaction Time | 6 hours | Moderate reaction time |
| Yield | Up to 83% isolated | Efficient coupling |
Multi-Step Organic Synthesis from β-Diketones
According to synthetic protocols for related ketoester compounds, this compound can be synthesized from substituted β-diketones via:
- Step 1: Formation of substituted 1,3-diketone intermediates
- Step 2: Selective oxidation or functional group transformation (e.g., with Oxone) to introduce keto and ester functionalities
- Step 3: Purification by recrystallization or chromatography
This method is useful for obtaining high purity compounds with well-controlled stereochemistry.
Comparative Summary of Preparation Routes
| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed esterification | 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid + MeOH + H2SO4, reflux | Simple, high yield | Requires pure acid precursor |
| Pd-catalyzed carbonylation | Acrolein, Pd/C, HCl, triphenylarsine, CO pressure, methanol | High yield for related ketoesters | High pressure, specialized setup |
| Silver-catalyzed radical cross-coupling | Silyl enol ethers, Ag2O, molecular oxygen, 1,4-dioxane | Mild conditions, functional group tolerance | Requires specialized catalysts |
| Multi-step β-diketone oxidation | β-Diketone precursors, Oxone, methanol, recrystallization | Control over stereochemistry | Multi-step, moderate yield |
Research Findings and Analytical Data
- NMR Characterization: Carbon-13 NMR confirms the presence of keto and ester carbonyl carbons, as well as aromatic methoxy substituents.
- Yield Optimization: Addition of water and adjustment of acid catalyst concentration significantly affect yields in carbonylation reactions.
- Catalyst Effects: Triphenylarsine as a ligand improves Pd-catalyzed carbonylation efficiency.
- Reaction Scalability: Silver-catalyzed cross-coupling demonstrated at 5 mmol scale with good isolated yields (~73%).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(3-hydroxyphenyl)-3-methyl-4-oxobutanoate.
Reduction: Formation of 4-(3-methoxyphenyl)-3-methyl-4-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences between Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate and analogous compounds:
| Compound Name | Substituents on Phenyl Ring | Ester Group | Additional Functional Groups | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|---|
| This compound | 3-methoxy | Methyl | None | ~250 (estimated) | Intermediate in drug synthesis |
| 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid (CAS 1283572-13-3) | 3-bromo, 4-methoxy | Carboxylic acid | Bromine atom | 301.13 | Potential halogenated pharmaceutical intermediate |
| Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate (CAS 1956355-57-9) | 4-nitro | Ethyl | Nitro group | ~280 (estimated) | Electron-deficient scaffold for reactive intermediates |
| 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate (CAS 284043-11-4) | 4-hydroxy, 3-methoxy | Ethyl | Amino group | ~295 (estimated) | Bioactive moiety with H-bonding potential |
| Methyl 2-benzoylamino-3-oxobutanoate | Benzoylamino | Methyl | Amide linkage | 235.24 | Precursor for heterocyclic synthesis |
Key Observations :
- Substituent Effects : Bromine () and nitro groups () introduce steric bulk and electronic effects, altering reactivity compared to the methoxy group in the target compound. Bromine increases molecular weight and may enhance halogen bonding in crystallography .
- Ester Group Variations : Ethyl esters () exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability in drug design .
Physicochemical and Spectral Properties
- NMR Data :
- The 3-methoxyphenyl group in the target compound shows characteristic $ ^1H $-NMR signals at δ ~3.8 ppm (OCH$ _3 $) and aromatic protons at δ 6.7–7.4 ppm, similar to (E)-3-(3-methoxyphenyl)acrylic acid () .
- Carboxylic acid analogs (e.g., 1283572-13-3) exhibit broad peaks at δ ~12 ppm for -COOH, absent in the methyl ester .
- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., 284043-11-4) form stronger intermolecular interactions, as analyzed via graph set theory (), influencing crystallization behavior .
Biological Activity
Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity against cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy group and the carbonyl moiety in its structure enhances its reactivity and potential to form complexes with biomolecules.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : The compound may exhibit affinity for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (liver carcinoma) | 1.25 | |
| MCF7 (breast cancer) | 2.31 | |
| A549 (lung cancer) | 1.03 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Compounds with lower IC50 values demonstrate higher potency.
Case Studies
- Antitumor Activity : In a study focusing on various derivatives of similar compounds, this compound showed significant cytotoxicity against liver carcinoma cells (HEPG2), with an IC50 value of approximately 1.25 µM. This suggests that the compound may be a promising candidate for further development in cancer therapeutics .
- Structure-Activity Relationship (SAR) : Analysis of structural modifications reveals that the presence of electron-donating groups like methoxy enhances cytotoxicity, while electron-withdrawing groups diminish it. This relationship is critical for designing more effective analogs .
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases .
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (~60–80°C) enhance reaction rates but may promote side reactions like over-alkylation or ester hydrolysis.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in isolating hydrophobic products .
- Catalyst Efficiency : Lewis acids like AlCl₃ must be rigorously removed post-reaction to avoid interference in subsequent steps .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Basic Research Question
Methodological Approach :
- ¹H/¹³C NMR :
- Key Peaks :
- A singlet at δ ~3.7 ppm (methoxy group, -OCH₃).
- Doublets in aromatic regions (δ 6.8–7.5 ppm) for the 3-methoxyphenyl ring.
- A triplet for the methyl ester (δ ~3.5–3.8 ppm) and a ketone carbonyl signal at δ ~200–210 ppm in ¹³C NMR .
- IR Spectroscopy :
- HPLC-MS :
Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to resolve ambiguities in overlapping signals.
How can computational chemistry methods predict the compound’s reactivity and interactions with biological targets?
Advanced Research Question
Methodological Framework :
- Molecular Docking :
- Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the ketone group and catalytic residues .
- DFT Calculations :
- MD Simulations :
Validation : Compare computational results with experimental data (e.g., enzyme inhibition assays) to refine models.
What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?
Advanced Research Question
Challenges :
Q. SHELX Applications :
- SHELXD : For phase problem resolution via dual-space recycling, especially with high-resolution data (<1.0 Å).
- SHELXL : Refinement with restraints for disordered moieties and hydrogen-bonding networks. Use the AFIX command to model methyl group rotation .
- Validation : Check R-factors (target < 0.05 for Rint) and validate hydrogen-bonding patterns via Mercury CSD .
How can researchers resolve contradictions in reported biological activities of structural analogs of this compound?
Data Contradiction Analysis
Case Study : Discrepancies in antimicrobial activity between this compound and its chlorinated analog.
Methodology :
- Structural-Activity Relationship (SAR) :
- Compare electronic (Hammett σ values) and steric (Taft parameters) effects of substituents. Chlorine’s electron-withdrawing nature may enhance membrane penetration .
- Experimental Replication :
- Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2) to control variables like solvent (DMSO vs. ethanol) .
- Meta-Analysis :
- Use databases like SciFinder to aggregate data on analogs, filtering by assay type (e.g., in vitro vs. in vivo) and purity (>90%) .
Resolution : Contradictions often arise from assay variability; use orthogonal assays (e.g., time-kill kinetics + fluorescence microscopy) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
